molecular formula C7H4N4 B2877565 3-Azidobenzonitrile CAS No. 31656-78-7

3-Azidobenzonitrile

Cat. No.: B2877565
CAS No.: 31656-78-7
M. Wt: 144.137
InChI Key: IVJUVUZQLYKATC-UHFFFAOYSA-N
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Description

3-Azidobenzonitrile is a substituted aromatic azide characterized by a nitrile group at the para position relative to the azide functional group. It is widely employed in click chemistry for synthesizing 1,2,3-triazoles, which have applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Azidobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromobenzonitrile with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3-Azidobenzonitrile undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azide group can participate in nucleophilic substitution reactions, often serving as a precursor to other functional groups.

    Cycloaddition: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

    Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMF, DMSO).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Reduction: 3-Aminobenzonitrile.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

3-Azidobenzonitrile finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of triazoles and other nitrogen-containing heterocycles.

    Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactivity and ability to introduce functional groups.

Mechanism of Action

The mechanism of action of 3-azidobenzonitrile primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions, forming stable triazole rings. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas. These transformations are facilitated by the electronic properties of the azide group, which make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

This section evaluates 3-azidobenzonitrile against structurally related aromatic azides, focusing on synthesis, reactivity, and functional utility.

Reactivity in Click Chemistry

This compound outperforms other azides in CuAAC reactions due to the electron-withdrawing nitrile group, which stabilizes the azide and accelerates cycloaddition:

Compound Reaction Conditions Triazole Yield Notes Reference
This compound Water, Cu catalyst, room temp. 95% No co-solvent required for homogeneity
p-Nitrophenyl azide Water + toluene, Cu catalyst 78% Toluene critical for reaction efficiency
4-Azidobenzonitrile Organic solvent, Cu catalyst 85–90% Comparable to 3-azido isomer but less studied

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing substituents (e.g., nitrile) enhance azide stability and reaction rates in CuAAC, whereas electron-donating groups (e.g., methoxy) reduce efficiency .
  • Solvent Compatibility : this compound’s solubility in aqueous/organic mixtures enables greener syntheses compared to hydrophobic analogs like p-nitrophenyl azide .
  • Medicinal Chemistry Utility : Derivatives of this compound exhibit higher antiprotozoal activity than those from 4-azidobenzonitrile, likely due to steric and electronic effects .

Biological Activity

3-Azidobenzonitrile (C₇H₄N₄) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by an azide functional group (-N₃) attached to a benzene ring with a nitrile group (-C≡N). The synthesis of this compound typically involves the substitution of a suitable precursor, such as 3-chlorobenzonitrile, with sodium azide under appropriate conditions. This method has been documented in various studies focusing on the development of azide-containing compounds for biological applications.

Biological Activity

The biological activity of this compound has been investigated in several contexts, particularly its role in drug development and as a potential therapeutic agent.

1. Antiviral Activity
Research has indicated that this compound exhibits antiviral properties, particularly against HIV-1. In vitro studies have demonstrated that it can inhibit the replication of HIV-1 variants that possess resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound's mechanism appears to involve interference with the reverse transcriptase enzyme, crucial for viral replication .

2. Anticancer Potential
In addition to its antiviral properties, this compound has shown promise in cancer research. Studies have highlighted its ability to induce apoptosis in various cancer cell lines. The compound's azide group may contribute to its reactivity and ability to form covalent bonds with biomolecules, potentially leading to targeted cytotoxic effects against tumor cells .

3. Mechanisms of Action
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its ability to interact with nucleophilic sites in proteins and nucleic acids plays a significant role. Such interactions can disrupt normal cellular functions and promote cell death in infected or cancerous cells.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Study on HIV Resistance : A study published in a peer-reviewed journal evaluated the effectiveness of this compound against HIV strains resistant to existing treatments. Results indicated a significant reduction in viral load among treated cells compared to controls, suggesting its potential as an alternative therapeutic agent .
  • Cancer Cell Line Studies : In vitro experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in increased rates of apoptosis and reduced cell viability. These findings support further exploration into its use as an anticancer drug .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Effect Reference
AntiviralHIV-1Inhibition of replication
AnticancerVarious cancer cell linesInduction of apoptosis
MechanismProtein/nucleic acid interactionDisruption of cellular functions

Properties

IUPAC Name

3-azidobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJUVUZQLYKATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31656-78-7
Record name 3-Azidobenzonitrile
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Synthesis routes and methods

Procedure details

A suspension of 9.44g. (0.08 mole) of 3-cyanoaniline in 50 ml. of water at 0° C. was treated with 20 ml. of concentrated HCl, with slow addition, maintaining the reaction mixture temperature at or below 5° C. There was then added a solution of 6.07g. (0.088 mole) of NaNO2 in 20 ml. of water, and the reaction mixture was aged for 1/2 hour at 0°-5° C. Then to the clear reaction mixture solution was added 75 ml. of hexane, followed by a solution of 5.72g. (0.088 mole) of NaN3 in 20 ml. of water, which were added dropwise with stirring. A precipitate was observed to form, after which 100 ml. of ether was added. The organic and aqueous components of the reaction mixture was separated and the aqueous component was extracted with 100 ml. of ether. The organic component was dried over MgSO4 and concentrated to a volume of about 100 ml. An aliquot was blown down and the structure of the product confirmed for 3-cyanophenylazide.
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